N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and methyl groups: These groups are introduced via substitution reactions using suitable reagents.
Attachment of the ethylphenyl and acetamide groups: These groups are attached through acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methyl positions, using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Research: The compound is used to investigate its effects on various cell lines, including its cytotoxic activities against cancer cells.
Chemical Research: Researchers explore its reactivity and stability under different conditions to develop new synthetic methodologies and derivatives.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives that also exhibit kinase inhibitory activities. Some examples are:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory properties.
Thioglycoside derivatives: These compounds have been shown to exhibit significant cytotoxic activities against various cancer cell lines.
N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-4-16-5-7-17(8-6-16)26-21(31)13-29-23(32)30-20(28-29)12-15(3)25-22(30)27-18-9-10-19(24)14(2)11-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFBUHBRHOJHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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